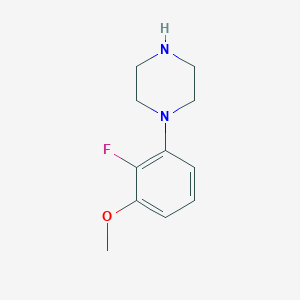![molecular formula C11H13ClF3NO2 B1471179 Chlorhydrate de méthyl 2-({[4-(trifluorométhyl)phényl]méthyl}amino)acétate CAS No. 1797551-79-1](/img/structure/B1471179.png)
Chlorhydrate de méthyl 2-({[4-(trifluorométhyl)phényl]méthyl}amino)acétate
Vue d'ensemble
Description
“Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride” is a chemical compound . It is also known as "methyl (4-(trifluoromethyl)benzyl)glycinate hydrochloride" . The CAS Number of this compound is 1797551-79-1 .
Synthesis Analysis
The synthesis of this compound involves several steps . One of the intermediates in the synthesis process is formed by a Pd-catalyzed coupling reaction . This intermediate is then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H . The molecular weight of this compound is 283.68 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a hydrolysis reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 176 - 179 . .Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle est un groupement commun dans les produits pharmaceutiques, améliorant l'activité biologique et la stabilité métabolique des médicaments . Ce composé, avec son groupe trifluorométhylphényle, pourrait être utilisé dans la synthèse de nouveaux candidats médicaments, en particulier pour les maladies où la modulation des interactions protéiques avec le trifluorométhylphényle est bénéfique.
Synthèse organique
En chimie organique, ce composé peut servir d'intermédiaire polyvalent pour la synthèse de molécules plus complexes. Son groupement amine benzylique est un site réactif pour des transformations telles que l'alkylation, l'acylation et les réactions de couplage de Suzuki, qui sont essentielles dans la construction de liaisons carbone-carbone et carbone-hétéroatome .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, pain sensation, and neurotransmission .
Result of Action
Based on the known effects of similar compounds, it can be speculated that the compound may have a range of effects, potentially including anti-inflammatory, analgesic, and neuroprotective effects .
Action Environment
The action, efficacy, and stability of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride can be influenced by various environmental factors. These may include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride has a number of advantages for laboratory experiments. It is a readily available compound and is relatively inexpensive. In addition, it is highly soluble in water, making it easy to work with. However, Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride is also highly toxic and should be handled with care.
Orientations Futures
In the future, Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride could be used to develop more effective drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, it could be used to develop drugs that could be used to treat cancer and other diseases. In addition, further research could be conducted to explore the potential of Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride as an antioxidant and anti-inflammatory agent. Finally, Methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride could be used to develop more effective pesticides and herbicides.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[[4-(trifluoromethyl)phenyl]methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)7-15-6-8-2-4-9(5-3-8)11(12,13)14;/h2-5,15H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNYSOLOUZUDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



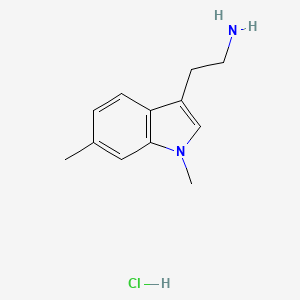

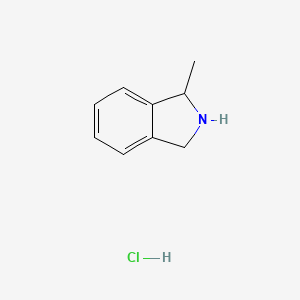

![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
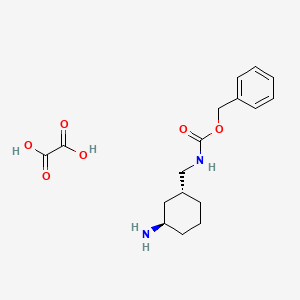
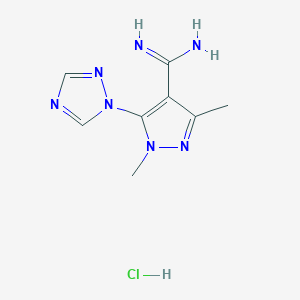

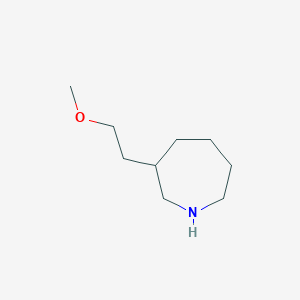
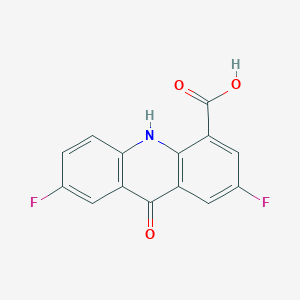
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1471114.png)

![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)
